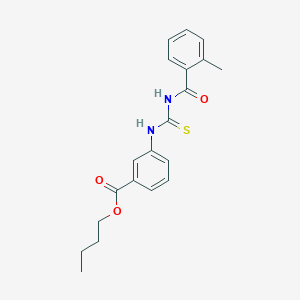
Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate is a synthetic organic compound that belongs to the class of benzoylthiourea derivatives
Preparation Methods
The synthesis of Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate typically involves the reaction of 2-methylbenzoyl isothiocyanate with butyl 3-aminobenzoate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate can be compared with other benzoylthiourea derivatives, such as:
- Methyl 2-(3-(2-butenoyl)-2-thioureido)benzoate
- Butyl 4-(3-phenethyl-2-thioureido)benzoate
- Ethyl 4-(3-dodecanoyl-2-thioureido)benzoate
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications .
Biological Activity
Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, while also presenting relevant case studies and data tables.
Chemical Structure and Synthesis
The compound is synthesized through a reaction involving butyl benzoate and 2-methylbenzoyl isothiocyanate. The resulting structure features a thiourea linkage, which is crucial for its biological activity. The molecular formula is C16H19N3O2S.
Biological Activity Overview
Research has indicated that thiourea derivatives exhibit a wide range of biological activities. The specific activities of this compound are summarized below:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiourea derivatives. For instance, a study demonstrated that related compounds showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 12A | E. coli | 5-10 (slightly active) |
| 12B | Staphylococcus aureus | >20 (highly active) |
| 11C | Pseudomonas aeruginosa | 11-20 (moderately active) |
This suggests that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .
Cytotoxic Activity
Cytotoxicity assays have been performed on various cancer cell lines. A related compound, methyl 2-(3-benzoylthioureido)benzoate, was tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, showing promising results:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
These findings indicate that thiourea derivatives can induce cytotoxic effects in cancer cells, highlighting the potential of this compound as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea compounds has also been explored. In a study assessing the effect of various thioureas on inflammatory markers, significant reductions in cytokine levels were observed, suggesting that this compound may modulate inflammatory responses effectively.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of various thiourea derivatives found that compounds with similar structures to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy .
- Cytotoxicity in Cancer Research : A comparative analysis of several thiourea derivatives indicated that those with acyl substitutions showed increased cytotoxicity against breast and colon cancer cell lines. This aligns with findings for this compound, suggesting it may be a candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
butyl 3-[(2-methylbenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-12-25-19(24)15-9-7-10-16(13-15)21-20(26)22-18(23)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
WXEGMARZSCOGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















